tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate
Description
Properties
CAS No. |
2411256-70-5 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl N-[(2-oxo-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-11-4-5-14(9-18-11)6-10(16)7-14/h11H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
GJCOMYCUWJSBER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(CC(=O)C2)CO1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Synthesis
The 6-oxaspiro[3.5]nonan-2-one scaffold is synthesized via intramolecular cyclization of a γ-keto ester precursor. A representative pathway involves:
-
Epoxide Formation : Reacting 4-penten-1-ol with m-CPBA to form an epoxide.
-
Ring Expansion : Treating the epoxide with a Lewis acid (e.g., BF₃·OEt₂) to induce spiroannulation, yielding the spiro[3.5]nonane system.
-
Oxidation : Converting the secondary alcohol at C2 to a ketone using Jones reagent (CrO₃/H₂SO₄).
Reaction Conditions :
Carbamate Functionalization
The tert-butyl carbamate group is introduced via nucleophilic substitution or Mitsunobu reaction :
Method A: Nucleophilic Substitution
Method B: Mitsunobu Reaction
-
Alcohol Precursor : React 7-(hydroxymethyl)-2-oxo-6-oxaspiro[3.5]nonane with di-tert-butyl dicarbonate (Boc₂O) under Mitsunobu conditions.
-
Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT.
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 78% | 93% |
| Reaction Time | 12 h | 4 h |
| Byproducts | Chloride | None |
Method B is preferred for higher efficiency and cleaner profiles.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates carbamate alkylation, reducing reaction time by 40%.
-
Acid Scavengers : N-Methylmorpholine (NMM) neutralizes HCl during chloride activation, improving yields to 88%.
Characterization Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols, diols.
Substitution: Various substituted carbamates and amides.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows for interactions with biological molecules, making it a candidate for further studies in:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, which could be beneficial in developing new antibiotics.
- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell growth, warranting further investigation into this compound's effects on various cancer cell lines.
Organic Synthesis
In organic chemistry, tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate serves as a valuable building block for synthesizing more complex molecules. Its spirocyclic structure enables:
- Formation of Diverse Derivatives : The compound can undergo various chemical reactions, including oxidation and substitution, allowing chemists to create derivatives with tailored properties for specific applications.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Coatings and Adhesives : The stability and reactivity of the carbamate group enhance the performance of coatings and adhesives, potentially leading to the development of new materials with improved durability and functionality.
Mechanism of Action
The mechanism of action of tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The spirocyclic structure and carbamate moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table highlights structurally related spirocyclic carbamates and their distinguishing attributes:
Research Findings and Industrial Relevance
- Medicinal Chemistry: Spirocyclic carbamates are validated in preclinical studies for targeting G-protein-coupled receptors (GPCRs) and enzymes like phosphodiesterases. The rigidity of the 6-oxaspiro[3.5]nonane system reduces off-target interactions compared to flexible linear analogues .
Supplier Data :
Enamine Ltd and PharmaBlock Sciences list these compounds as "building blocks," emphasizing their demand in fragment-based drug discovery. Bulk availability (e.g., PharmaBlock’s PBY1403190) underscores industrial scalability .- Computational Insights: Similarity scoring (e.g., 0.92 for CAS 163271-08-7 ) indicates that minor structural modifications (e.g., replacing oxygen with nitrogen) can drastically alter pharmacokinetic profiles without compromising synthetic feasibility.
Biological Activity
tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Molecular Formula
- C : 14
- H : 23
- N : 1
- O : 4
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits cytotoxic effects against various human cancer cell lines.
Case Study: Cytotoxicity Evaluation
A relevant study evaluated the cytotoxicity of similar carbamate compounds in neuroblastoma and glioblastoma cell lines. The findings indicated that certain derivatives showed significant growth inhibition at nanomolar concentrations, suggesting that modifications to the spirocyclic framework could enhance potency against resistant cancer types .
| Compound | Cell Line | LC50 (nM) |
|---|---|---|
| Compound 1 | U87 | 200 ± 60 |
| Compound 3 | U87 | >3000 |
The mechanism of action for this compound involves:
- Interaction with Biological Targets : The amino group can form hydrogen bonds with specific biological molecules, enhancing its binding affinity and specificity.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, leading to reduced cell viability.
Antimicrobial Activity
In addition to its anticancer properties, this compound is being investigated for its antimicrobial effects. Preliminary studies suggest that similar spirocyclic compounds possess activity against a range of bacterial strains, indicating potential for development as novel antibiotics.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from spirocyclic ketones. These synthetic pathways are crucial for optimizing yield and purity for biological testing .
Future Directions
Further research is necessary to explore:
- Structure–Activity Relationship (SAR) : Understanding how variations in chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Clinical Trials : Progressing towards clinical evaluation for potential therapeutic use in oncology.
Q & A
Q. How is the compound utilized in asymmetric synthesis of bioactive molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
